molecular formula C21H27NO6 B11018340 N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine

Cat. No.: B11018340
M. Wt: 389.4 g/mol
InChI Key: SVKUVJVFUWNETR-IYRHBAIHSA-N
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Description

3-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID typically involves multiple steps. One common method includes the reaction of 2-oxo-4-propyl-2H-chromen-7-yl with 3-methyl-2-aminopentanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or esters.

Scientific Research Applications

3-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-2-OXO-3-PROPYL-2H-CHROMEN-7-YL 3-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}BUTANOATE
  • 6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}BUTANOATE

Uniqueness

3-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is unique due to its specific structural features, which confer distinct biological activities. Its combination of chromen and amide functionalities allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]pentanoic acid

InChI

InChI=1S/C21H27NO6/c1-5-7-14-10-18(23)28-17-11-15(8-9-16(14)17)27-13(4)20(24)22-19(21(25)26)12(3)6-2/h8-13,19H,5-7H2,1-4H3,(H,22,24)(H,25,26)/t12-,13?,19+/m1/s1

InChI Key

SVKUVJVFUWNETR-IYRHBAIHSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H]([C@H](C)CC)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C(C)CC)C(=O)O

Origin of Product

United States

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